molecular formula C5H5ClMgO B12446683 (Furan-2-ylmethyl)magnesium chloride

(Furan-2-ylmethyl)magnesium chloride

Cat. No.: B12446683
M. Wt: 140.85 g/mol
InChI Key: LRPQSLRUMGBVLW-UHFFFAOYSA-M
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Description

(Furan-2-ylmethyl)magnesium chloride is an organomagnesium compound commonly used in organic synthesis. It belongs to the class of Grignard reagents, which are pivotal in forming carbon-carbon bonds. The compound is characterized by the presence of a furan ring, a five-membered aromatic ring containing one oxygen atom, attached to a magnesium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Furan-2-ylmethyl)magnesium chloride can be synthesized through the reaction of furan-2-ylmethyl chloride with magnesium metal in the presence of anhydrous ether. The reaction typically proceeds as follows:

Furan-2-ylmethyl chloride+Magnesium(Furan-2-ylmethyl)magnesium chloride\text{Furan-2-ylmethyl chloride} + \text{Magnesium} \rightarrow \text{this compound} Furan-2-ylmethyl chloride+Magnesium→(Furan-2-ylmethyl)magnesium chloride

The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves using larger reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)magnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Temperature: Reactions are often carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Result from coupling reactions with organic halides.

Scientific Research Applications

(Furan-2-ylmethyl)magnesium chloride has diverse applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Medicinal Chemistry: Plays a role in the synthesis of pharmaceutical intermediates.

    Material Science: Involved in the preparation of polymers and advanced materials.

    Biological Studies: Used in the synthesis of biologically active compounds.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom coordinates with the oxygen atom in the furan ring, enhancing the nucleophilicity of the carbon atom attached to the magnesium. This allows (Furan-2-ylmethyl)magnesium chloride to effectively participate in nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • (Furan-2-yl)magnesium bromide
  • (Furan-2-yl)magnesium iodide
  • (Thiophen-2-ylmethyl)magnesium chloride

Uniqueness

(Furan-2-ylmethyl)magnesium chloride is unique due to its specific reactivity profile, influenced by the furan ring. Compared to its analogs, it offers distinct reactivity patterns and selectivity in organic synthesis, making it a valuable reagent in various chemical transformations.

This comprehensive overview highlights the significance of this compound in organic chemistry and its broad range of applications in scientific research

Properties

IUPAC Name

magnesium;2-methanidylfuran;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5O.ClH.Mg/c1-5-3-2-4-6-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPQSLRUMGBVLW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CO1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClMgO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.85 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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